molecular formula C26H32ClNO7S B6117772 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B6117772
M. Wt: 538.1 g/mol
InChI Key: KUZARHMOMPKZLI-UHFFFAOYSA-N
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Description

3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline core, followed by the introduction of various substituents through reactions such as alkylation, chlorination, and esterification. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential bioactivity could be explored for the development of new pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer therapies.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor, activator, or modulator. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar quinoline core structure, such as chloroquine or quinine, which are known for their antimalarial properties.

    Phenyl Substituted Compounds: Molecules with similar phenyl substituents, which may exhibit comparable chemical reactivity and biological activity.

Uniqueness

What sets 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate apart is its combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

3-O-(2-ethylsulfanylethyl) 6-O-methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClNO7S/c1-6-34-18-12-15(11-16(27)23(18)29)21-20(26(32)35-8-9-36-7-2)14(4)28-17-10-13(3)19(25(31)33-5)24(30)22(17)21/h11-13,19,21,28-29H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZARHMOMPKZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(C(C3=O)C(=O)OC)C)NC(=C2C(=O)OCCSCC)C)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClNO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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